molecular formula C9H12ClNO2S B3050805 4-chloro-n-propylbenzenesulfonamide CAS No. 28860-18-6

4-chloro-n-propylbenzenesulfonamide

Cat. No.: B3050805
CAS No.: 28860-18-6
M. Wt: 233.72 g/mol
InChI Key: IQAWZHMVSPVZCM-UHFFFAOYSA-N
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Description

4-Chloro-n-propylbenzenesulfonamide is an organic compound with the molecular formula C9H12ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a chlorine atom and a propyl group. This compound is known for its diverse applications in various fields of scientific research and industry .

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 4-chloro-n-propylbenzenesulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .

Mode of Action

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They compete with PABA for the active site of the enzyme, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid . This results in the inhibition of bacterial growth and replication.

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the synthesis of folic acid, a vital component in the synthesis of nucleic acids in bacteria. This disruption affects the biochemical pathways involved in DNA replication, transcription, and translation, leading to the inhibition of bacterial growth and replication .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleic acids necessary for their growth and replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-n-propylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with n-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-n-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids or sulfonyl chlorides .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-n-propylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

4-chloro-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAWZHMVSPVZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183058
Record name Benzenesulfonamide, p-chloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28860-18-6
Record name 4-Chloro-n-propylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propyl-p-chlorobenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, p-chloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N-PROPYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NN10N5Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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